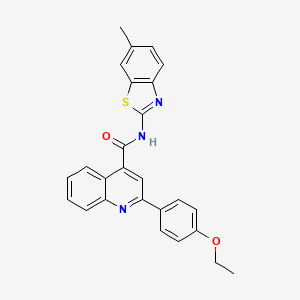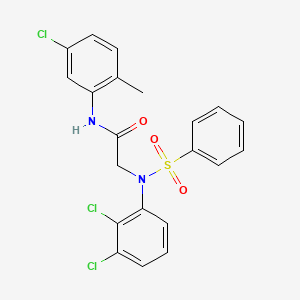
N-(tert-butyl)-4-(3,5-dimethylphenoxy)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(3,5-dimethylphenoxy)-1-butanamine, commonly known as Venlafaxine, is a popular antidepressant drug that is used to treat major depressive disorder, anxiety disorders, and panic disorder. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is known to have a high efficacy rate in treating these conditions.
作用機序
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of Venlafaxine.
Biochemical and Physiological Effects
Venlafaxine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Venlafaxine has also been found to increase the levels of cortisol, which is a hormone that is involved in the body's stress response. Additionally, Venlafaxine has been found to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One advantage of using Venlafaxine in lab experiments is its high efficacy rate in treating major depressive disorder, anxiety disorders, and panic disorder. This makes it a useful tool for studying the underlying mechanisms of these conditions. Additionally, Venlafaxine has a relatively short half-life, which allows for rapid changes in neurotransmitter levels. One limitation of using Venlafaxine in lab experiments is its potential for side effects, such as nausea, dizziness, and insomnia. Careful consideration must be given to the dosage and administration of Venlafaxine in lab experiments.
将来の方向性
There are a number of future directions for research on Venlafaxine. One area of research could focus on the long-term effects of Venlafaxine on neurotransmitter levels and brain function. Another area of research could focus on the use of Venlafaxine in combination with other drugs or therapies for the treatment of major depressive disorder, anxiety disorders, and panic disorder. Additionally, research could focus on the development of new drugs that target the same neurotransmitter systems as Venlafaxine, but with fewer side effects.
合成法
The synthesis of Venlafaxine involves the reaction between 3,5-dimethylphenol and tert-butylamine, followed by the reaction between the resulting intermediate and 1-chlorobutane. The synthesis is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The final product is then purified using column chromatography to obtain pure Venlafaxine.
科学的研究の応用
Venlafaxine has been extensively studied for its efficacy in treating major depressive disorder, anxiety disorders, and panic disorder. It has been found to be more effective than other antidepressants, such as fluoxetine and paroxetine, in treating major depressive disorder. It is also effective in treating anxiety disorders, such as generalized anxiety disorder and social anxiety disorder. Additionally, Venlafaxine has been found to be effective in treating hot flashes in menopausal women and neuropathic pain.
特性
IUPAC Name |
N-tert-butyl-4-(3,5-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-10-14(2)12-15(11-13)18-9-7-6-8-17-16(3,4)5/h10-12,17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVQUNMZRXYVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(3,5-dimethylphenoxy)butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)



![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)
![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)
![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)
